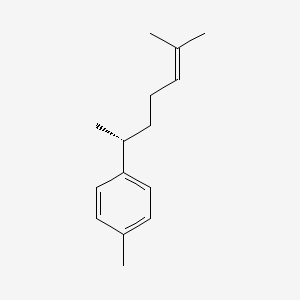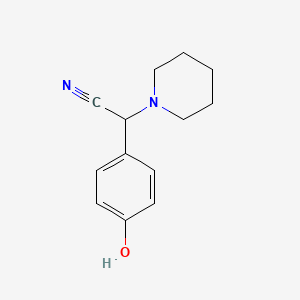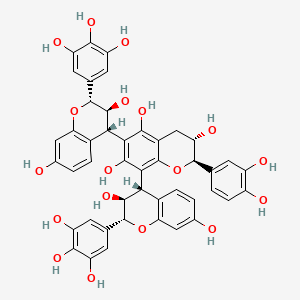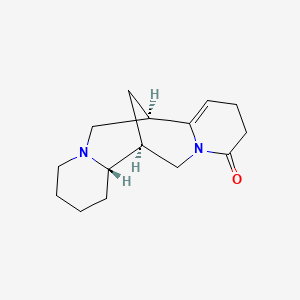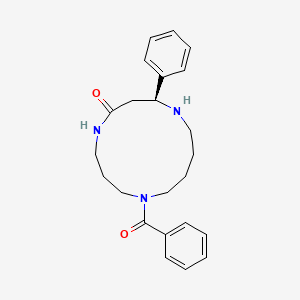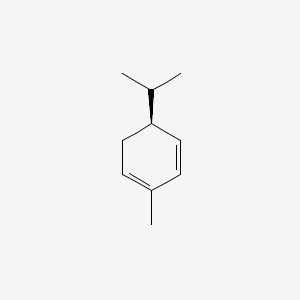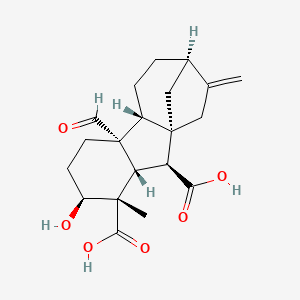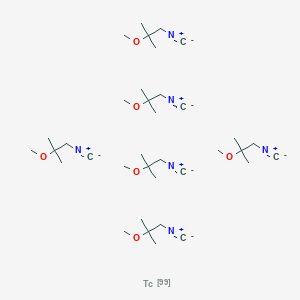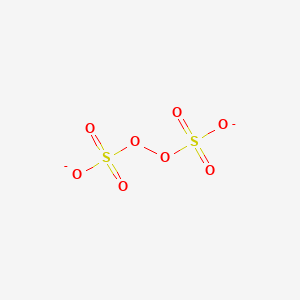
Peroxydisulfate
Vue d'ensemble
Description
Peroxydisulfate is a sulfur oxoanion and a sulfur oxide. It is a conjugate base of a peroxydisulfuric acid.
Applications De Recherche Scientifique
Water Treatment and Pollution Control
Peroxydisulfate (PDS) is effective in the degradation of pollutants in water. It's used in treating contaminated groundwater and industrial wastewaters. Activation of PDS, essential for its application due to its low reactivity, can be efficiently achieved with copper oxide (CuO) under mild conditions. This process avoids the generation of toxic halogenated products and is efficient at neutral pH, providing significant advantages over sulfate radical oxidation in the presence of chloride ions (Zhang et al., 2014). Additionally, activated PDS is used for the in situ chemical oxidation (ISCO) remediation of soil and groundwater, with changes in activation energy and kinetics in response to pH and temperature variations (Ma et al., 2017).
Activation for Contaminant Degradation
PDS can be activated by electrochemistry, using atomic hydrogen as an activator for the degradation of pollutants like norfloxacin over carbon-based nanocatalysts. This method has shown potential for practical applications in wastewater treatment (Yang et al., 2022). In another application, peroxydisulfate activated by nanoscale zero-valent iron (nZVI) degrades sulfamethoxazole, an antibiotic frequently detected in the environment, in agricultural soils (Zhou et al., 2019).
Analytical and Measurement Techniques
In the realm of analytical chemistry, a method for the determination of peroxydisulfate in purely aqueous solution has been developed, based on electrochemiluminescence with Cr(bpy)3^3+ (Xu & Dong, 2000). Similarly, ion chromatography with column-switching techniques has been utilized for the simultaneous analysis of peroxydisulfate and conventional inorganic anions (Huang et al., 2014).
Chemical and Biological Processes
PDS also finds application in promoting the production of short-chain fatty acids and improving the properties of fermented sludge in waste treatment processes (Luo et al., 2019). Moreover, it's used in the degradation of various compounds like herbicides and pharmaceuticals, demonstrating its versatility in different environmental matrices (Diaz Kirmser et al., 2010).
Propriétés
Numéro CAS |
15092-81-6 |
|---|---|
Nom du produit |
Peroxydisulfate |
Formule moléculaire |
O8S2-2 |
Poids moléculaire |
192.13 g/mol |
Nom IUPAC |
sulfonatooxy sulfate |
InChI |
InChI=1S/H2O8S2/c1-9(2,3)7-8-10(4,5)6/h(H,1,2,3)(H,4,5,6)/p-2 |
Clé InChI |
JRKICGRDRMAZLK-UHFFFAOYSA-L |
SMILES |
[O-]S(=O)(=O)OOS(=O)(=O)[O-] |
SMILES canonique |
[O-]S(=O)(=O)OOS(=O)(=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

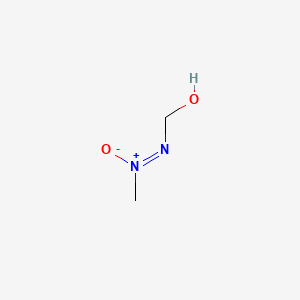
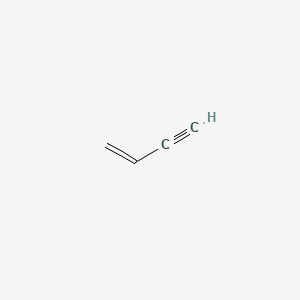
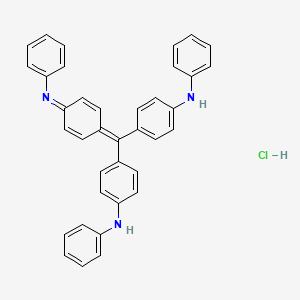
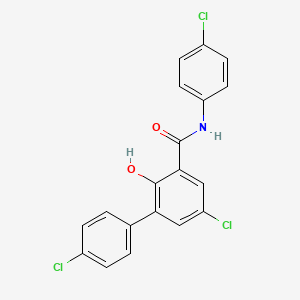
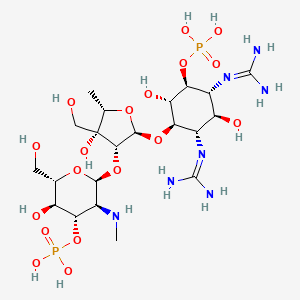
![2-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B1197973.png)
